molecular formula C18H20F3NO B2397203 N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE CAS No. 313500-74-2

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE

Cat. No.: B2397203
CAS No.: 313500-74-2
M. Wt: 323.359
InChI Key: OGXLGJQKEZYEQG-UHFFFAOYSA-N
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Description

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is a compound that features an adamantane moiety attached to a phenyl ring, which is further connected to a trifluoroacetamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE typically involves the reaction of 1-adamantylamine with 4-bromophenyl trifluoroacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the carbonyl carbon of the trifluoroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the trifluoroacetamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-adamantyl)phenyl]acetamide: Similar structure but lacks the trifluoro group.

    N-[4-(1-adamantyl)phenyl]methanamide: Similar structure with a methanamide group instead of trifluoroacetamide.

    N-[4-(1-adamantyl)phenyl]propionamide: Similar structure with a propionamide group.

Uniqueness

N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. The trifluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c19-18(20,21)16(23)22-15-3-1-14(2-4-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLGJQKEZYEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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